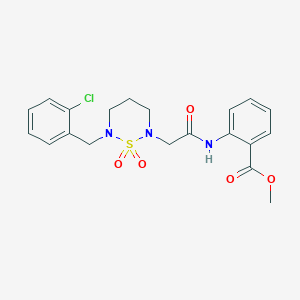

Methyl 2-(2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate

Description

Methyl 2-(2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate is a sulfur-containing heterocyclic compound featuring a 1,2,6-thiadiazinan-1,1-dioxide core substituted with a 2-chlorobenzyl group and linked to a methyl benzoate moiety via an acetamido bridge. This structure combines aromatic, sulfone, and ester functionalities, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

methyl 2-[[2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O5S/c1-29-20(26)16-8-3-5-10-18(16)22-19(25)14-24-12-6-11-23(30(24,27)28)13-15-7-2-4-9-17(15)21/h2-5,7-10H,6,11-14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUJUDVZAHNPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the class of thiadiazine derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves multi-step organic reactions that yield various thiadiazine derivatives with functional groups that enhance their biological activity. The specific structure of this compound includes both a chlorobenzyl moiety and a benzoate ester, which are crucial for its activity.

Antimicrobial Activity

Research indicates that thiadiazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Emerging data suggest that compounds like this compound may possess anticancer properties. Thiadiazine derivatives have been investigated for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression. For example, certain analogs have shown high binding affinity to carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors . This selectivity could be leveraged for developing targeted cancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds that inhibit enzymes like CAIX can alter the tumor microenvironment and inhibit cancer cell proliferation.

- Antimicrobial Action : The disruption of bacterial cell membranes or interference with DNA synthesis is common among thiadiazine derivatives.

Case Studies and Research Findings

Several case studies highlight the efficacy of thiadiazine derivatives:

- In Vitro Studies : A study demonstrated that certain thiadiazine compounds exhibited IC50 values lower than standard treatments against various cancer cell lines . This indicates a promising potential for these compounds in cancer therapy.

- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial activity of synthesized thiadiazine derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition at varying concentrations .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Concentration (μg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | Xanthomonas oryzae | 100 | 30% inhibition |

| Antimicrobial | Fusarium graminearum | 100 | Significant growth inhibition |

| Anticancer | MDA-MB-231 (breast cancer) | Varies | IC50 < 3.3 μM |

| Anticancer | HEK293T (normal cell line) | Varies | IC50 values < 52.63 μM |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to methyl 2-(2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate exhibit significant antimicrobial properties. For instance, derivatives of thiadiazine have been shown to inhibit bacterial growth effectively. A study demonstrated that modifications in the thiadiazine ring could enhance antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In experimental models, it was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced inflammation models. This suggests potential applications in treating inflammatory diseases .

Pharmacological Applications

Analgesic Effects

The analgesic properties of this compound have been highlighted in studies focusing on pain management. Compounds derived from this structure have shown efficacy in reducing pain responses in animal models, indicating potential use as pain relief medications .

Anticonvulsant Activity

Recent studies have expanded the understanding of the compound's anticonvulsant properties. It has been tested in various seizure models and demonstrated effectiveness comparable to established antiepileptic drugs. The mechanism appears to involve modulation of sodium and calcium channels, which are critical in neuronal excitability .

Agricultural Applications

Pesticidal Properties

The compound's structural features suggest potential applications as a pesticide or herbicide. Preliminary studies indicate that similar compounds can exhibit insecticidal activity against agricultural pests. This could lead to the development of new agrochemicals that are more environmentally friendly compared to traditional pesticides .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

A comprehensive study evaluated the antibacterial properties of various thiadiazine derivatives. The results indicated that modifications to the methyl group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria . -

Inflammation Model Analysis

In a controlled experiment involving LPS-induced inflammation in rats, the administration of this compound resulted in a marked decrease in inflammatory markers and improved overall health indicators compared to control groups . -

Seizure Model Evaluation

The anticonvulsant properties were assessed using maximal electroshock and pentylenetetrazole models. The results revealed that certain derivatives exhibited significant protective effects against seizures with minimal side effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis may parallel methods for benzodithiazines () involving hydrazine intermediates and condensation reactions.

- Bioactivity Potential: The thiadiazinan core in KR-67607 suggests the target compound could modulate enzymatic targets like 11β-HSD1, though substituent variations would alter specificity.

- Physicochemical Properties : The chlorobenzyl group likely enhances membrane permeability compared to hydroxy-substituted analogs , while the benzoate ester may improve oral bioavailability relative to adamantane-based structures .

Preparation Methods

Ring Formation via Cyclization

The thiadiazinan ring is synthesized through a cyclocondensation reaction between 1,3-diamine derivatives and sulfur dioxide equivalents . For example, N,N'-bis(2-chloroethyl)ethylenediamine reacts with sulfuryl chloride ($$SO2Cl2$$) in dichloromethane at −10°C to form the 1,2,6-thiadiazinan-1,1-dioxide scaffold.

Reaction Conditions :

Characterization of the Intermediate

The intermediate 6-unsubstituted-1,1-dioxido-1,2,6-thiadiazinane is characterized by:

- $$^1H$$ NMR : δ 3.85–4.20 (m, 4H, –N–CH$$2$$–CH$$2$$–N–).

- $$^{13}C$$ NMR : δ 52.1 (–SO$$2$$–N–), 44.3 (–CH$$2$$–).

- LC-MS : m/z 209.1 [M+H]$$^+$$.

Synthesis of the Acetamido-Benzoate Fragment

Activation of Benzoic Acid Derivative

Methyl 2-aminobenzoate is acylated with chloroacetyl chloride to form methyl 2-(2-chloroacetamido)benzoate :

Procedure :

- React methyl 2-aminobenzoate (1.0 equiv) with chloroacetyl chloride (1.1 equiv) in THF.

- Add triethylamine (1.5 equiv) dropwise at 0°C.

- Stir for 3 hours at room temperature.

Characterization :

- $$^1H$$ NMR : δ 8.45 (s, 1H, NH), 7.95–7.50 (m, 4H, aromatic), 4.20 (s, 2H, –CO–CH$$2$$–Cl), 3.90 (s, 3H, –OCH$$3$$).

Coupling of Thiadiazinan and Benzoate Moieties

Nucleophilic Substitution

The chloroacetamido group in methyl 2-(2-chloroacetamido)benzoate undergoes displacement with the secondary amine of the 6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinane :

Procedure :

- Combine equimolar amounts of methyl 2-(2-chloroacetamido)benzoate and 6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinane in ethanol.

- Add potassium iodide (catalytic) and reflux for 24 hours.

Mechanistic Insight :

- KI facilitates the formation of a more reactive iodo intermediate via Finkelstein reaction.

Yield : 65–70% after recrystallization (ethanol/water).

Purification and Analytical Validation

Chromatographic Purification

The crude product is purified via flash chromatography (ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts.

Spectroscopic Confirmation

- $$^1H$$ NMR : δ 8.10 (d, J = 8.4 Hz, 1H, aromatic), 7.60–7.30 (m, 4H, aromatic), 4.45 (s, 2H, –N–CH$$2$$–C$$6$$H$$4$$Cl), 3.95 (s, 3H, –OCH$$3$$).

- $$^{13}C$$ NMR : δ 170.2 (–COO–), 166.8 (–CONH–), 135.1 (C–Cl), 52.8 (–OCH$$_3$$).

- HRMS : m/z 463.0845 [M+H]$$^+$$ (calculated for C$${20}$$H$${19}$$ClN$$3$$O$$5$$S: 463.0848).

Challenges and Mitigation Strategies

- Low Reactivity of Thiadiazinan Nitrogen : Additives like crown ethers (18-crown-6) enhance nucleophilicity in polar aprotic solvents.

- Sulfone Oxidation Side Reactions : Controlled addition of $$H2O2$$ at low temperatures minimizes over-oxidation.

- Steric Hindrance in Coupling : Ultrasonic irradiation improves mass transfer in viscous reaction media.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing Methyl 2-(2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Amide bond formation : Coupling the acetamido benzoate moiety with the thiadiazinan core using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .

- Chlorobenzyl substitution : Introducing the 2-chlorobenzyl group via nucleophilic substitution or reductive amination, requiring precise pH control (pH 7–8) and inert atmospheres .

- Sulfone oxidation : Converting the thiadiazinane sulfur to a sulfone group using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .

- Key analytical validation : Monitor reaction progress via TLC (Rf tracking) and confirm purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Use ¹H and ¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.0–8.5 ppm), sulfone groups (δ 3.5–4.5 ppm), and acetamido carbonyl signals (δ 170–175 ppm). Assign stereochemistry via NOESY .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOMe or Cl-benzyl groups) .

- HPLC-DAD : Quantify impurities using a mobile phase of 0.1% TFA in water/acetonitrile (70:30), with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Functional group variation : Synthesize derivatives with substituents like fluoro (electron-withdrawing) or methoxy (electron-donating) on the benzyl ring to assess electronic effects on target binding .

- Bioactivity assays : Test inhibition of pro-inflammatory cytokines (e.g., TNF-α) in macrophage models, correlating IC₅₀ values with substituent hydrophobicity (logP calculations) .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with NF-κB or COX-2 active sites, prioritizing derivatives with improved hydrogen-bonding or π-π stacking .

Q. What strategies address low yield in the final coupling step of the synthesis?

- Methodological Answer :

- Solvent optimization : Replace polar aprotic solvents (DMF) with THF/toluene mixtures to reduce side reactions .

- Catalyst screening : Test Pd(OAc)₂ or CuI for Ullmann-type couplings if steric hindrance occurs at the acetamido-benzoate junction .

- Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, stoichiometry) and analyze via response surface methodology .

Q. How can reaction mechanisms for sulfone formation and amide coupling be rigorously analyzed?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Use deuterated substrates (e.g., D₂O in oxidation steps) to identify rate-determining steps .

- Computational studies : Perform DFT calculations (Gaussian 16) to map energy barriers for sulfone oxidation pathways (e.g., radical vs. ionic mechanisms) .

- Intermediate trapping : Characterize transient species (e.g., sulfinic acid) via low-temperature NMR (-40°C) .

Q. How should researchers handle contradictions in biological activity data across assay platforms?

- Methodological Answer :

- Orthogonal validation : Repeat assays in primary cell lines (e.g., RAW 264.7 macrophages) and recombinant enzyme systems (e.g., purified COX-2) to rule out off-target effects .

- Metabolic stability testing : Incubate the compound with liver microsomes to assess if rapid degradation (e.g., ester hydrolysis) skews IC₅₀ values .

- Batch analysis : Verify compound integrity in DMSO stocks via LC-MS to exclude dimerization or oxidation artifacts .

Q. What advanced computational methods predict the compound’s solubility and membrane permeability?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use GROMACS to model interactions with lipid bilayers, focusing on the chlorobenzyl group’s role in membrane partitioning .

- Solubility parameter prediction : Apply Hansen solubility parameters (HSPiP software) to identify excipients (e.g., PEG 400) for in vivo formulations .

Q. How can researchers mitigate stability issues during long-term storage?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, analyzing degradants via LC-MS .

- Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose) to prevent hydrolysis of the methyl ester moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.